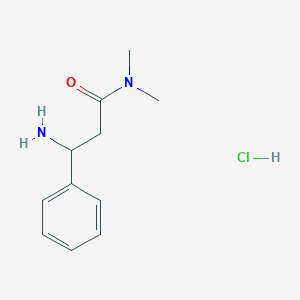
3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride is a compound with the CAS Number: 1864058-04-7 . It has a molecular weight of 228.72 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2O.ClH/c1-13(2)11(14)8-10(12)9-6-4-3-5-7-9;/h3-7,10H,8,12H2,1-2H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 228.72 . It is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the available sources.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
In medicinal chemistry, 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride is utilized as a building block for the synthesis of various pharmaceutical compounds. Its amine group can be readily modified to create derivatives that may exhibit a range of biological activities. This compound serves as a precursor in the development of potential therapeutic agents, particularly in the design of novel central nervous system (CNS) drugs due to its structural similarity to known CNS-active compounds .
Pharmacology
Pharmacologically, this compound’s derivatives are explored for their potential as modulators of biological targets. For instance, they could be tested against receptors or enzymes implicated in disease states. The compound’s ability to cross the blood-brain barrier makes it a candidate for the development of neuroactive drugs .
Biochemistry
In biochemistry, 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride is used to study enzyme-substrate interactions. Its structure allows it to act as a mimic for naturally occurring neurotransmitters, aiding in the investigation of enzymatic pathways in neurotransmitter synthesis and metabolism .
Chemical Synthesis
This compound is valuable in chemical synthesis as an intermediate for the preparation of a wide array of chemical entities. Its reactivity enables the formation of complex molecules through various synthetic routes, including cyclization reactions to form heterocyclic structures, which are prevalent in many pharmaceuticals .
Materials Science
In materials science, derivatives of 3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride can be incorporated into functional materials. For example, they can be used to modify surface properties of biomaterials or to create novel polymers with specific mechanical and chemical properties for medical applications .
Analytical Chemistry
Lastly, in analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis. It helps in the calibration of instruments and in the development of analytical methods for the detection and quantification of similar compounds in various samples .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-amino-N,N-dimethyl-3-phenylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-13(2)11(14)8-10(12)9-6-4-3-5-7-9;/h3-7,10H,8,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSRHCQYXGTJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC(C1=CC=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N,N-dimethyl-3-phenylpropanamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-oxoethyl]-6-methylpyridazin-3-one](/img/structure/B2946495.png)
![4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2946496.png)
![N-(4-chloro-2-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2946497.png)




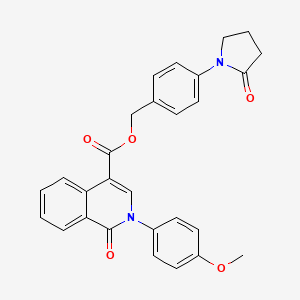
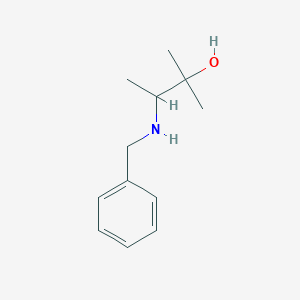
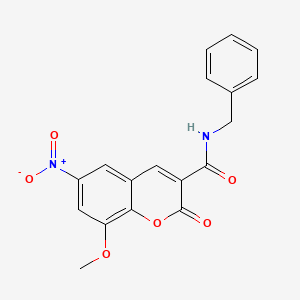
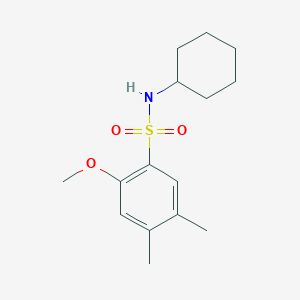

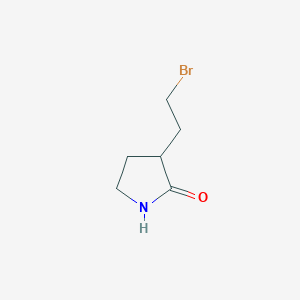
![N-(4-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2946518.png)